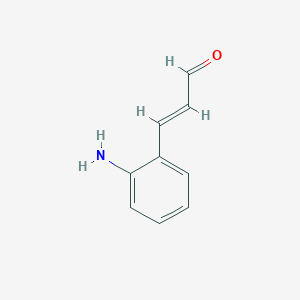

2-Propenal,3-(2-aminophenyl)-,(2E)-(9CI)

Description

2-Propenal,3-(2-aminophenyl)-,(2E)-(9CI) is an α,β-unsaturated aldehyde characterized by a trans-configuration (2E) and a 2-aminophenyl substituent at the β-position. Its molecular formula is C₉H₉NO, with a molecular weight of 147.17 g/mol. The compound’s structure combines the reactivity of the aldehyde group with the electron-donating and hydrogen-bonding capabilities of the 2-aminophenyl moiety.

Propriétés

Formule moléculaire |

C9H9NO |

|---|---|

Poids moléculaire |

147.17 g/mol |

Nom IUPAC |

(E)-3-(2-aminophenyl)prop-2-enal |

InChI |

InChI=1S/C9H9NO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-7H,10H2/b5-3+ |

Clé InChI |

ZSZKASWGDFWFOQ-HWKANZROSA-N |

SMILES isomérique |

C1=CC=C(C(=C1)/C=C/C=O)N |

SMILES canonique |

C1=CC=C(C(=C1)C=CC=O)N |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenal, 3-(2-aminophenyl)-, (2E)-(9CI) typically involves the reaction of 2-aminobenzaldehyde with acrolein under specific conditions. The reaction is carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

In industrial settings, the production of 2-Propenal, 3-(2-aminophenyl)-, (2E)-(9CI) may involve large-scale batch or continuous processes. The use of advanced catalytic systems and optimized reaction conditions ensures efficient production with minimal by-products. The compound is then purified using techniques such as distillation, crystallization, or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

2-Propenal, 3-(2-aminophenyl)-, (2E)-(9CI) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

Substitution: The amino group on the phenyl ring can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or electrophiles (e.g., alkyl halides).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted phenyl derivatives.

Applications De Recherche Scientifique

Synthesis and Reactivity

The synthesis of 2-Propenal,3-(2-aminophenyl)- involves several methods, including:

- Condensation Reactions : Often synthesized through the condensation of an appropriate aldehyde with an amine.

- Electrophilic Aromatic Substitution : The presence of the amino group enhances the reactivity towards electrophiles.

A. Medicinal Chemistry

The compound has shown potential in medicinal chemistry due to its structural framework, which can be modified to enhance biological activity:

- Anticancer Activity : Research indicates that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines. For instance, studies have reported that modifications to the amino group can significantly increase the compound's ability to inhibit tumor growth .

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against a range of pathogens, including bacteria and fungi. Its mechanism involves disrupting microbial cell membranes .

B. Organic Synthesis

In organic synthesis, 2-Propenal,3-(2-aminophenyl)- serves as a versatile intermediate:

- Building Block for Complex Molecules : It is used in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals .

- Functionalization Reactions : The compound can undergo various functionalization reactions, such as alkylation and acylation, making it useful for generating diverse chemical libraries .

A. Anticancer Research

A study published in a peer-reviewed journal demonstrated the efficacy of 2-Propenal,3-(2-aminophenyl)- derivatives in inhibiting specific cancer cell lines (e.g., breast and lung cancer). The researchers modified the amino group to enhance lipophilicity and improve cellular uptake, resulting in compounds with IC50 values in the low micromolar range .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Derivative A | MCF-7 (Breast) | 5.6 |

| Derivative B | A549 (Lung) | 4.2 |

B. Antimicrobial Studies

Another study investigated the antimicrobial properties of 2-Propenal,3-(2-aminophenyl)- against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones in agar diffusion tests, suggesting its potential as a natural preservative or therapeutic agent .

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

A. Agrochemicals

Due to its reactivity and ability to form various derivatives, 2-Propenal,3-(2-aminophenyl)- is considered for use in developing agrochemicals that are less harmful to the environment while maintaining efficacy against pests.

B. Specialty Chemicals

The compound is also being explored in the production of specialty chemicals that require specific functional groups for enhanced performance in applications such as coatings and adhesives.

Mécanisme D'action

The mechanism of action of 2-Propenal, 3-(2-aminophenyl)-, (2E)-(9CI) involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. This interaction can affect various cellular pathways and processes, contributing to its biological effects.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

The table below summarizes key structural analogs and their distinguishing features:

Electronic and Steric Effects

- Electron-Donating vs. Electron-Withdrawing Groups: The 2-aminophenyl group in the target compound donates electrons via resonance and inductive effects, increasing nucleophilicity at the α,β-unsaturated system. This contrasts with cinnamaldehyde’s simple phenyl group, which lacks significant electron donation . Methoxy (in trans-p-methoxycinnamaldehyde) and bromine (in α-bromo cinnamaldehyde ) modify reactivity: methoxy enhances electron density, while bromine withdraws electrons, altering reaction pathways.

- This property may enhance bioavailability in drug design .

Physicochemical Properties

- Melting Points: While data for the target compound is unavailable, structurally related thiazolium iodides with 2-aminophenyl groups melt at 50–55°C . The amino group’s polarity suggests a higher melting point than cinnamaldehyde (mp: −7.5°C) but lower than ionic compounds.

- Stability: α,β-unsaturated aldehydes are generally prone to oxidation and polymerization. The amino group may accelerate degradation under acidic conditions, necessitating stabilization strategies (e.g., storage under inert gas) .

Activité Biologique

2-Propenal,3-(2-aminophenyl)-,(2E)-(9CI), also known by its CAS number 698379-36-1, is a compound that has garnered interest in biological research due to its potential pharmacological applications. This article focuses on the biological activity of this compound, summarizing key findings from various studies and providing insights into its mechanisms of action.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₉NO |

| Molecular Weight | 147.174 g/mol |

| LogP | 2.062 |

| PSA (Polar Surface Area) | 43.09 Ų |

Research indicates that 2-Propenal,3-(2-aminophenyl)-,(2E)-(9CI) may function as an allosteric modulator of adenosine receptors. It is believed to enhance the binding affinity of agonists to the A1-adenosine receptor, which plays a crucial role in various physiological processes including neurotransmission and cardioprotection .

Pharmacological Studies

-

Adenosine Receptor Modulation :

- In vitro studies demonstrated that compounds similar to 2-Propenal,3-(2-aminophenyl)-,(2E)-(9CI) can significantly reduce cAMP levels in CHO cells expressing human A1-adenosine receptors at concentrations as low as 0.1 µM .

- The compound displayed a capacity to enhance the effects of other agonists, suggesting a potential role in therapeutic applications for conditions such as heart failure and neurodegenerative diseases.

-

Antiproliferative Effects :

- A study examining aminophenol derivatives indicated that modifications to the chemical structure can lead to varying degrees of antiproliferative activity against cancer cell lines . The introduction of specific functional groups was found to enhance or diminish this activity, highlighting the importance of structural optimization in drug design.

Case Study 1: Allosteric Enhancer Evaluation

A series of experiments focused on comparing the efficacy of several compounds, including 2-Propenal,3-(2-aminophenyl)-,(2E)-(9CI), against a reference compound PD 81,723. Results showed that certain derivatives exhibited enhanced binding properties and reduced cAMP levels more effectively than PD 81,723 .

Case Study 2: Anticancer Activity

In another study, aminophenol derivatives were evaluated for their anticancer properties. The findings suggested that while some modifications led to increased toxicity, others provided effective growth inhibition without significant side effects . This underscores the potential for developing safer therapeutic agents based on the structure of 2-Propenal,3-(2-aminophenyl)-,(2E)-(9CI).

Summary of Biological Effects

The biological activities associated with 2-Propenal,3-(2-aminophenyl)-,(2E)-(9CI) can be summarized as follows:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.